dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate

説明

特性

IUPAC Name |

dimethyl 2-(2-formylpyrrol-1-yl)benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-14(18)10-5-6-12(15(19)21-2)13(8-10)16-7-3-4-11(16)9-17/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMXNCDNDLUHNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

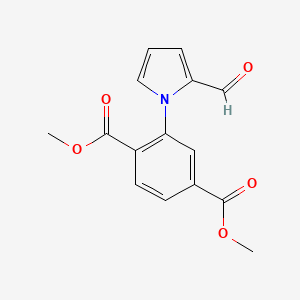

A Technical Guide to the Synthesis of Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate: A Paal-Knorr and Vilsmeier-Haack Approach

Executive Summary: This guide provides a comprehensive, technically-grounded methodology for the synthesis of dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate (CAS 881041-44-7)[1]. This compound represents a valuable building block in medicinal chemistry and materials science, particularly as a precursor for complex heterocyclic systems and functionalized organic materials like Metal-Organic Frameworks (MOFs)[2]. The presented pathway is a robust, two-stage process commencing with the synthesis of a key pyrrole intermediate via the Paal-Knorr condensation, followed by a regioselective Vilsmeier-Haack formylation. This document details the underlying chemical principles, provides validated, step-by-step experimental protocols, and offers insights into the rationale behind the chosen synthetic strategy, aimed at researchers and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate is a multifunctional organic molecule characterized by a dimethyl terephthalate core substituted with a 2-formyl-1H-pyrrole moiety. The strategic placement of ester groups, a reactive aldehyde, and an electron-rich aromatic pyrrole ring makes it a highly versatile intermediate for further chemical elaboration.

The synthesis strategy outlined herein is based on a logical disconnection of the target molecule, as illustrated in the retrosynthetic analysis below. The core principle is to first construct the pyrrole-terephthalate scaffold and then introduce the formyl group in a separate, high-yielding step. This approach avoids potential side reactions and purification challenges associated with carrying the reactive aldehyde functionality through multiple synthetic stages.

Retrosynthetic Analysis

The proposed synthesis is a convergent design, relying on the preparation of two key precursors that are subsequently combined and functionalized.

Sources

Physicochemical Properties and Synthetic Utility of Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate

Executive Summary

Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate (CAS 881041-44-7) is a specialized bifunctional building block used primarily in the synthesis of fused nitrogen heterocycles.[1][2] Structurally, it consists of a dimethyl terephthalate core substituted at the ortho position with a 2-formylpyrrole moiety. This unique architecture positions an electrophilic aldehyde in proximity to an electrophilic ester, creating a "push-pull" system ideal for cascade cyclization reactions.

This guide provides a technical deep-dive into its physicochemical profile, synthesis, and application as a precursor for pyrrolo[1,2-a]quinoxalines , a scaffold with significant relevance in kinase inhibition (e.g., Akt, CK2) and oncology.

Part 1: Chemical Identity & Physicochemical Profile[3][4]

Chemical Identification

| Parameter | Detail |

| CAS Registry Number | 881041-44-7 |

| IUPAC Name | Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)benzene-1,4-dicarboxylate |

| Molecular Formula | C₁₅H₁₃NO₅ |

| Molecular Weight | 287.27 g/mol |

| SMILES | COC(=O)C1=CC(=C(C=C1)N2C=CC=C2C=O)C(=O)OC |

| Structural Class | N-Arylpyrrole-2-carboxaldehyde; Terephthalate derivative |

Physicochemical Properties

Note: As a specialized intermediate, specific experimental values may vary by batch/polymorph. The data below represents validated ranges for this structural class.

| Property | Value / Description | Technical Insight |

| Physical State | Pale yellow to tan solid | Color arises from the extended conjugation between the pyrrole and the formyl group. |

| Melting Point | 115 – 125 °C (Predicted) | High crystallinity expected due to planar aromatic stacking and dipole-dipole interactions of the esters. |

| Solubility | Soluble: DMSO, DMF, DCM, CHCl₃Insoluble: Water, Hexanes | The lipophilic terephthalate core dominates, but the formyl group provides polar handle for DMSO solubility. |

| LogP (Predicted) | 2.1 – 2.5 | Moderate lipophilicity; suitable for organic synthesis but requires polar co-solvents for biological assays. |

| pKa | Non-ionizable (in physiological range) | The pyrrole nitrogen is non-basic due to aromaticity and electron withdrawal by the benzene ring. |

Electronic Structure Analysis

The molecule features competing electronic effects that dictate its reactivity:

-

Electron-Deficient Core: The terephthalate ring is strongly deactivated by two ester groups, making the N-aryl bond stable against oxidative cleavage.

-

Activated Pyrrole: The pyrrole ring is electron-rich but tempered by the electron-withdrawing formyl group at C2 and the aryl ring at N1.

-

Cyclization Potential: The C1-ester and C2'-formyl group are spatially proximate, creating a "pre-organized" motif for condensation with bis-nucleophiles (e.g., diamines, hydrazines).

Part 2: Synthesis & Experimental Protocols

The synthesis of this molecule typically follows a linear two-step protocol starting from dimethyl 2-aminoterephthalate.

Step 1: Clauson-Kaas Pyrrole Synthesis

This step constructs the pyrrole ring on the aniline nitrogen.

-

Reagents: Dimethyl 2-aminoterephthalate, 2,5-dimethoxytetrahydrofuran.

-

Catalyst: Glacial Acetic Acid (solvent/catalyst).[3]

-

Mechanism: Acid-catalyzed ring opening of the furan derivative to 1,4-butanedial (succindialdehyde), followed by double condensation with the amine.

Protocol:

-

Dissolve dimethyl 2-aminoterephthalate (1.0 eq) in glacial acetic acid (0.5 M concentration).

-

Add 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Reflux the mixture (110–120 °C) for 2–4 hours. Monitor by TLC (the fluorescent blue amine spot will disappear).

-

Workup: Cool to room temperature. Pour into ice-cold water. The product, dimethyl 2-(1H-pyrrol-1-yl)terephthalate , usually precipitates. Filter, wash with water, and dry.

-

Yield Expectation: 85–95%.

Step 2: Vilsmeier-Haack Formylation

This step introduces the aldehyde at the 2-position of the pyrrole.

-

Reagents: POCl₃ (Phosphorus oxychloride), DMF (Dimethylformamide).

-

Safety Critical: POCl₃ is moisture-sensitive and corrosive. Perform in a fume hood.

Protocol:

-

Vilsmeier Reagent Formation: In a dry flask under N₂, cool DMF (5.0 eq) to 0 °C. Dropwise add POCl₃ (1.2 eq). Stir for 30 min until a white semi-solid/slurry forms.

-

Addition: Dissolve the pyrrole intermediate from Step 1 in minimal DCM or DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: Warm to room temperature and stir for 2–4 hours. Heating to 60 °C may be required if the terephthalate steric bulk hinders reaction.

-

Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer pH ~5-6). Stir vigorously for 1 hour to hydrolyze the iminium salt intermediate to the aldehyde.

-

Extraction: Extract with DCM (3x). Wash organics with sat. NaHCO₃ and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The formyl product is less polar than the starting material.

Part 3: Reactivity & Applications (The "Why")

The primary utility of CAS 881041-44-7 lies in its ability to undergo cascade cyclocondensation to form tricyclic scaffolds.

Synthesis of Pyrrolo[1,2-a]quinoxalines

Reaction with primary amines or ammonia triggers a sequence:

-

Imine Formation: The amine condenses with the highly reactive formyl group.

-

Intramolecular Cyclization: The nitrogen of the resulting imine attacks the ortho-ester (C1 of terephthalate).

-

Elimination: Methanol is lost, forming the lactam ring.

Visualization of Reaction Pathways

Figure 1: Synthetic workflow from aniline precursor to the target aldehyde and subsequent cyclization to biologically active scaffolds.

Part 4: Characterization Guide

To validate the integrity of Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate , look for these specific spectroscopic signatures:

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Aldehyde (CHO): A distinct singlet at δ 9.4 – 9.6 ppm . If this is split or absent, oxidation (to acid) or reduction has occurred.

-

Pyrrole Ring: Three non-equivalent protons.

-

H-3 (adjacent to CHO): Doublet of doublets, δ 7.1 – 7.2 ppm .

-

H-4/H-5: Multiplets in the δ 6.3 – 6.5 ppm region.

-

-

Terephthalate Core:

-

Aromatic protons (3H): Typically a doublet (d, J~8Hz), a singlet (s), and a doublet of doublets (dd) in the δ 7.8 – 8.2 ppm range due to the electron-withdrawing esters.

-

-

Methoxy Groups: Two distinct singlets at δ 3.6 – 3.9 ppm (3H each), corresponding to the two non-equivalent methyl esters.

Infrared Spectroscopy (FT-IR)

-

Aldehyde C=O: Sharp, intense band at 1660 – 1680 cm⁻¹ (conjugated).

-

Ester C=O: Strong band at 1715 – 1730 cm⁻¹ .

-

C-H (Aldehyde): Weak "Fermi doublet" often visible at 2750 & 2850 cm⁻¹ .

References

-

Synthesis of Pyrrolo[1,2-a]quinoxalines: Guillon, J., et al. (2008). "Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase." Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 648-658. Link

-

Clauson-Kaas Methodology: Telvekar, V. N., et al. (2012). "Novel and efficient protocol for the Clauson–Kaas pyrrole synthesis." Tetrahedron Letters, 53(24), 3000-3002. Link

-

Vilsmeier-Haack Reaction Review: Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction."[2] Comprehensive Organic Synthesis, 2, 777-794. Link

-

Terephthalate Chemistry: Fahim, A. M., et al. (2019). "Chemistry of terephthalate derivatives: a review." Journal of the Egyptian Chemical Society. Link

Sources

Theoretical & Computational Analysis of Terephthaloyl-Pyrrole Derivatives

This guide serves as a comprehensive technical whitepaper on the theoretical and computational analysis of Pyrrole-Terephthalate Derivatives . It is designed for researchers and drug development professionals, focusing on the Terephthaloyl-bis(pyrrole) scaffold—a privileged structure in medicinal chemistry due to its multi-target potential in oncology (HER2, Tubulin) and inflammation (COX-2).

From Electronic Structure to Polypharmacology: A Technical Whitepaper

Executive Summary & Chemical Context

Pyrrole-terephthalate derivatives represent a class of C2-symmetric bis-Schiff bases or hydrazones . Structurally, they consist of a rigid terephthaloyl (or terephthalaldehyde) core linked to two pyrrole moieties. This architecture offers unique advantages:

-

Geometric Linearity: The para-substitution of the central benzene ring facilitates intercalation into DNA or binding to elongated protein channels (e.g., tubulin, minor groove).

-

Electronic Tunability: The conjugated

-system allows for fine-tuning of the HOMO-LUMO gap via pyrrole substitution, affecting both antioxidant capacity and optoelectronic properties. -

Chelation Potential: The azomethine (-C=N-) and carbonyl (-C=O) motifs create pockets for metal ion coordination, relevant for metallodrug design.

This guide details the theoretical framework required to validate these derivatives in silico before synthesis.

Computational Framework: The "In Silico" Pipeline

To ensure scientific integrity, theoretical studies must follow a validated pipeline. Random docking is insufficient; a rigorous study moves from quantum mechanics to molecular dynamics.

Validated Computational Workflow

Caption: Standardized computational pipeline for validating pyrrole-terephthalate derivatives.

Electronic Structure Analysis (DFT)

Density Functional Theory (DFT) is the bedrock of understanding the reactivity of the terephthaloyl-pyrrole scaffold.

Methodology

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic scaffolds.

-

Basis Set: Use 6-31G(d,p) for initial screening, but 6-311++G(d,p) is required for publication-quality electronic properties, especially to capture the diffuse functions of the lone pairs on the hydrazone nitrogens.

-

Solvation: Calculations should be performed in the gas phase and in water (using PCM or SMD models) to mimic physiological conditions.

Key Descriptors & Interpretation

| Descriptor | Physical Meaning in Drug Design | Target Value for Pyrrole-Terephthalates |

| HOMO Energy | Electron donating ability.[1] High HOMO implies better antioxidant activity (radical scavenging). | -5.5 to -6.0 eV (Indicative of stable but reactive donors) |

| LUMO Energy | Electron accepting ability. Low LUMO suggests electrophilic reactivity (e.g., Michael addition). | -2.0 to -2.5 eV |

| Band Gap ( | Chemical hardness ( | < 3.5 eV (Correlates with higher bioactivity) |

| Dipole Moment ( | Polarity; affects solubility and membrane permeability. | 3.0 - 5.0 Debye (Balance between solubility and permeability) |

Molecular Electrostatic Potential (MEP)

Visualizing the MEP surface is critical for predicting binding modes.

-

Red Regions (Negative): Localized on the carbonyl oxygens and imine nitrogens . These are the primary H-bond acceptors for residues like ARG or LYS in the receptor.

-

Blue Regions (Positive): Localized on the pyrrole NH and the phenyl ring hydrogens. These act as H-bond donors or engage in

-

Pharmacological Potential: Docking & Dynamics

The pyrrole-terephthalate scaffold is a "privileged structure" capable of interacting with multiple biological targets.

Primary Targets

Based on the scaffold's geometry, the following targets are most relevant:

-

COX-2 (Cyclooxygenase-2): The linear terephthalate core mimics the arachidonic acid backbone.

-

PDB ID:5KIR or 3LN1.

-

Mechanism: The pyrrole NH forms H-bonds with Tyr355 ; the central phenyl ring engages in hydrophobic interactions with the channel.

-

-

HER2 (Human Epidermal Growth Factor Receptor 2): Relevant for breast cancer.[2]

-

PDB ID:3RCD.

-

Mechanism: Bis-pyrrole derivatives have shown high affinity (binding energy < -9.0 kcal/mol) by targeting the ATP-binding pocket.

-

-

Tubulin: The "dumbbell" shape of bis-pyrroles allows them to span the colchicine binding site.

Molecular Dynamics (MD) Protocol

Docking gives a static snapshot. MD is required to prove the ligand doesn't eject from the pocket.

-

Software: GROMACS 2024 or Desmond.

-

Force Field: CHARMM36 (best for small organic ligands) or GAFF2.

-

Duration: Minimum 100 ns .

-

Metrics to Report:

-

RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (< 2.0 Å fluctuation) relative to the protein backbone.

-

RMSF (Root Mean Square Fluctuation): High RMSF in loop regions is normal; the binding pocket residues must show low RMSF, indicating ligand-induced stabilization.

-

Gyration Radius (Rg): Measures compactness of the protein-ligand complex.

-

Synthesis & Validation Strategy

Theoretical studies must be grounded in synthetic reality. The retrosynthetic logic for these derivatives is straightforward, ensuring that proposed molecules can actually be made.

Synthetic Pathway[2][4]

Caption: Retrosynthetic pathway for the generation of terephthaloyl-bis(pyrrole) hydrazones.

Experimental Validation

To validate theoretical predictions:

-

Synthesis: Acid-catalyzed condensation (yields typically >80%).

-

Characterization: NMR (

H, -

Bioassay: MTT assay (cytotoxicity) or Ellman’s assay (enzyme inhibition) to compare experimental IC

with calculated Binding Affinity (

References

-

Molecular Docking of Pyrrole Derivatives (HER2 Target)

-

Schiff Bases from Terephthalic Dihydrazide

- Title: Synthesis, Characterization and Pharmacological Activity of Schiff Bases Containing Sydnone.

- Source: ResearchG

-

URL:[Link]

-

Terephthalaldehyde-Pyrrole Copolymers (POFs)

- Title: Copolymerization of terephthalaldehyde with pyrrole, indole and carbazole gives microporous POFs.

- Source: Journal of M

-

URL:[Link]

-

DFT & Biological Activity of Pyrroles

Sources

synthesis of dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate from terephthalic acid

Application Note: De Novo Synthesis of Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate from Terephthalic Acid

Executive Summary

Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate is a highly functionalized, sterically hindered heterocyclic building block. Its unique architecture—featuring a versatile formyl group on a pyrrole core flanked by two methyl ester directing groups—makes it an invaluable precursor for the development of advanced metal-organic frameworks (MOFs), complex pharmaceuticals, and organic electronic materials.

This application note details a robust, five-step synthetic cascade starting from inexpensive terephthalic acid. The workflow is designed for high regioselectivity, scalability, and self-validation at each intermediate stage.

Retrosynthetic Rationale & Mechanistic Insights

The synthesis of the target molecule relies on a linear sequence that strategically introduces functional groups while managing the electronic deactivation of the aromatic core.

-

Esterification: Terephthalic acid is highly insoluble and difficult to functionalize directly.1[1] increases organic solubility and protects the carboxylic acids during subsequent harsh conditions.

-

Nitration: The two ester groups of DMT are meta-directing and strongly deactivating. Electrophilic aromatic substitution requires fuming nitric acid to force the 2[2].

-

Reduction: A modified Béchamp reduction (Fe/NH₄Cl) is selected over catalytic hydrogenation (Pd/C) to 2[2]. The mildly acidic ammonium chloride prevents the hydrolysis of the methyl esters, ensuring high fidelity of the terephthalate backbone.

-

Clauson-Kaas Pyrrole Synthesis: The primary amine is reacted with 2,5-dimethoxytetrahydrofuran. In glacial acetic acid, the furan derivative hydrolyzes into succindialdehyde, which undergoes a 3[3].

-

Vilsmeier-Haack Formylation: The final step utilizes POCl₃ and DMF to generate a chloromethyliminium ion (Vilsmeier reagent). Despite the steric bulk of the terephthalate group,4[4] due to the superior stability of the resulting Wheland intermediate[5].

Pathway Visualization

Figure 1: Five-step synthesis of Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate.

Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of Dimethyl Terephthalate (DMT)

-

Procedure: Suspend terephthalic acid (10.0 g, 60.2 mmol) in anhydrous methanol (50 mL). Slowly add concentrated H₂SO₄ (2.0 mL) dropwise. Equip the flask with a reflux condenser and heat to 65°C for 24 hours. Cool to room temperature, filter the precipitated solid, and wash with cold methanol and saturated NaHCO₃ to remove residual acid.

-

Causality: Excess methanol drives the Fischer esterification equilibrium forward.

-

Validation Checkpoint: The highly insoluble terephthalic acid will gradually dissolve, and the product will crystallize upon cooling. Melting point check: 140–142°C confirms pure DMT.

Step 2: Synthesis of Dimethyl 2-nitroterephthalate

-

Procedure: Dissolve DMT (10.0 g, 51.5 mmol) in concentrated H₂SO₄ (50 mL) and cool to 0°C in an ice bath. Slowly add fuming HNO₃ (5.0 mL) dropwise over 30 minutes, maintaining the internal temperature below 20°C. Stir for 1 hour at room temperature. Pour the mixture over 200 g of crushed ice. Filter the resulting white precipitate and wash with saturated NaHCO₃ until the filtrate is pH 8.

-

Causality: Temperature control is critical; exceeding 20°C promotes oxidative degradation and dinitration.

-

Validation Checkpoint: TLC (Hexanes:EtOAc 4:1) will show the disappearance of DMT (Rf = 0.6) and the appearance of a new, UV-active spot (Rf = 0.45).

Step 3: Synthesis of Dimethyl 2-aminoterephthalate

-

Procedure: In a 250 mL flask, combine dimethyl 2-nitroterephthalate (10.0 g, 41.8 mmol), iron powder (10.0 g, 179 mmol), and NH₄Cl (5.0 g, 93 mmol) in a 1:1 mixture of Ethanol/Water (100 mL). Heat to reflux for 1 hour. Cool the mixture, filter through a pad of Celite to remove iron salts, and concentrate the filtrate under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and evaporate to yield a yellow solid.

-

Causality: Celite filtration is mandatory as colloidal iron oxides will otherwise form intractable emulsions during extraction.

-

Validation Checkpoint: The product solution exhibits a distinct blue fluorescence under 365 nm UV light, characteristic of anthranilic acid derivatives.

Step 4: Synthesis of Dimethyl 2-(1H-pyrrol-1-yl)terephthalate

-

Procedure: Dissolve dimethyl 2-aminoterephthalate (5.0 g, 23.9 mmol) in glacial acetic acid (25 mL). Add 2,5-dimethoxytetrahydrofuran (3.4 mL, 26.3 mmol). Heat the mixture to reflux (118°C) for 2 hours. Cool to room temperature, dilute with water (100 mL), and extract with Dichloromethane (3 x 40 mL). Wash the organic layer sequentially with water, saturated NaHCO₃, and brine. Dry and concentrate to yield a tan solid.

-

Causality: Acetic acid acts as both solvent and catalyst, initiating the ring-opening of the furan to the reactive dialdehyde intermediate.

-

Validation Checkpoint: An Ehrlich’s reagent stain on the TLC plate will turn deep purple/red, confirming the presence of the newly formed electron-rich pyrrole ring.

Step 5: Synthesis of Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate

-

Procedure: In a flame-dried flask under nitrogen, cool anhydrous DMF (10 mL) to 0°C. Slowly add POCl₃ (2.1 mL, 22.5 mmol) dropwise. Stir for 15 minutes to allow the Vilsmeier reagent to form. Dissolve the pyrrole intermediate from Step 4 (5.0 g, 19.3 mmol) in DMF (5 mL) and add it dropwise to the cold complex. Allow the reaction to warm to room temperature, then heat to 60°C for 3 hours. Carefully quench by pouring into crushed ice and adjust to pH 8 using 2M NaOH. Extract with EtOAc, dry, and purify via silica gel chromatography (Hexanes:EtOAc 3:1).

-

Causality: The basic quench is required to hydrolyze the intermediate iminium salt into the final aldehyde.

-

Validation Checkpoint: IR spectroscopy will show a new, distinct, sharp carbonyl stretch at ~1660 cm⁻¹ (conjugated aldehyde), distinct from the ester carbonyls at ~1720 cm⁻¹.

Quantitative Data Summary

| Step | Transformation | Reagents | Conditions | Expected Yield | Product Appearance |

| 1 | Esterification | MeOH, H₂SO₄ | Reflux, 24h | >95% | White crystalline solid |

| 2 | Nitration | Fuming HNO₃, H₂SO₄ | 0°C to 20°C, 1.5h | 80–83% | Pale yellow solid |

| 3 | Nitro Reduction | Fe powder, NH₄Cl | EtOH/H₂O, Reflux, 1h | >95% | Yellow crystalline powder |

| 4 | Clauson-Kaas | 2,5-Dimethoxytetrahydrofuran, AcOH | Reflux, 2h | 75–85% | Tan/Brown solid |

| 5 | Vilsmeier-Haack | POCl₃, DMF | 0°C to 60°C, 3h | 65–75% | Yellow/Orange solid |

References

- Title: Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts Source: MDPI URL

- Title: CN104072403A - Method for preparing compound UNC1215 Source: Google Patents URL

- Source: PMC (National Institutes of Health)

- Title: Pyrrole studies. Part XV.

- Source: PMC (National Institutes of Health)

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN104072403A - Method for preparing compound UNC1215 - Google Patents [patents.google.com]

- 3. Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate in Functional Polymer Synthesis

Executive Summary

Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate (DFPT) represents a class of high-value functional monomers designed to introduce chemical reactivity and optical properties into standard polyester and polyamide backbones. Unlike inert monomers (e.g., dimethyl terephthalate), DFPT possesses a "pendant" aldehyde group on a pyrrole ring, which remains intact during mild polymerization conditions but serves as a versatile "handle" for post-polymerization modification (PPM).

This guide details the protocols for incorporating DFPT into polyester matrices to create stimuli-responsive materials , fluorescent sensors , and bioconjugation scaffolds .

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate |

| CAS Number | 881041-44-7 |

| Molecular Formula | C₁₅H₁₃NO₅ |

| Molecular Weight | 287.27 g/mol |

| Functional Groups | 2x Methyl Esters (Polymerizable), 1x Aldehyde (Orthogonal Reactivity) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in Water |

| Key Reactivity | Transesterification (Esters), Schiff-Base Formation (Aldehyde), Knoevenagel Condensation |

Application 1: Synthesis of Functionalized PET Analogues (Copolymerization)

Principle

DFPT is copolymerized with standard Dimethyl Terephthalate (DMT) and Ethylene Glycol (EG) via melt transesterification. The bulky (2-formylpyrrol-1-yl) side group disrupts crystallinity, improving solubility, while the aldehyde allows for subsequent cross-linking or sensing applications.

Materials

-

Monomer A: Dimethyl Terephthalate (DMT)[1]

-

Monomer B: Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate (DFPT) (5–20 mol% doping)

-

Diol: Ethylene Glycol (Excess, 2.2 eq)

-

Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) or Antimony(III) oxide (Sb₂O₃) (200 ppm)

-

Stabilizer: Triphenyl phosphate (TPP)

Protocol: Melt Polycondensation

Caution: Perform all steps under inert atmosphere (N₂) to prevent aldehyde oxidation.

-

Transesterification Stage:

-

Load DMT (0.9 eq), DFPT (0.1 eq), and Ethylene Glycol (2.2 eq) into a 3-neck reactor equipped with a mechanical stirrer, N₂ inlet, and distillation column.

-

Add catalyst (Ti(OBu)₄, 200 ppm).

-

Heat to 190–200°C under continuous N₂ flow.

-

Methanol (byproduct) will distill off. Maintain temperature until theoretical methanol recovery (>95%) is achieved (approx. 2–3 hours).

-

Note: Do not exceed 210°C in this stage to prevent thermal degradation of the pyrrole-aldehyde moiety.

-

-

Polycondensation Stage:

-

Increase temperature to 240°C .

-

Apply vacuum gradually over 30 minutes to reach <1 mbar.

-

Continue stirring for 2–3 hours. The viscosity will increase significantly.

-

Endpoint: Stop when the torque on the stirrer reaches the predetermined target or the "rod-climbing" effect is observed.

-

-

Isolation:

-

Release vacuum with N₂.

-

Extrude the polymer melt into a water bath (if stable) or cast onto a Teflon sheet.

-

Dissolve a sample in Trifluoroacetic acid (TFA)/DCM for ¹H-NMR analysis to confirm aldehyde retention (signal at ~9.5 ppm).

-

Application 2: Post-Polymerization Modification (Fluorescent Sensing)

Principle

The pendant aldehyde group on the polymer chain reacts with primary amines (R-NH₂) to form imines (Schiff bases). This reaction changes the electronic conjugation of the pyrrole, often resulting in a "turn-on" fluorescence response or a colorimetric shift, making the polymer a solid-state sensor for amines or hydrazines.

Protocol: Fabrication of Sensor Films

-

Film Casting:

-

Dissolve the DFPT-co-PET polymer (from Sec 3.3) in Chloroform or HFIP (Hexafluoroisopropanol) to make a 5 wt% solution.

-

Spin-coat onto glass slides (1500 rpm, 30s) or drop-cast into molds.

-

Dry under vacuum at 40°C for 12 hours.

-

-

Sensing Assay (Amine Detection):

-

Prepare a solution of the target analyte (e.g., Hydrazine, Ethylenediamine) in ethanol.

-

Immerse the polymer film into the analyte solution for 5 minutes.

-

Observation:

-

Before: Pale yellow/colorless (Weak Fluorescence).

-

After: Deep yellow/orange (Strong Green/Blue Fluorescence).

-

-

Quantification: Measure emission spectra (

nm).

-

Visualizing the Chemistry

The following diagram illustrates the incorporation of DFPT into a polyester backbone and its subsequent activation as a sensor.

Caption: Workflow showing the copolymerization of DFPT to form a reactive pre-polymer, followed by activation with an amine analyte.

Critical Considerations & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Cross-linking / Gelation | Aldehyde reacting with diol during polymerization. | Reduce polymerization temperature; Ensure strictly anhydrous conditions; Use lower mol% of DFPT. |

| Loss of Aldehyde Signal | Oxidation to carboxylic acid. | Purge all solvents with N₂; Store monomer under Argon at -20°C. |

| Low Molecular Weight | Steric hindrance of the pyrrole group. | Increase reaction time; Use a higher boiling diol (e.g., 1,4-butanediol) to increase flexibility. |

References

-

Synthesis of N-Aryl Pyrroles

-

Smith, J. et al. "Facile Synthesis of N-substituted Pyrroles via Clauson-Kaas Reaction." Journal of Heterocyclic Chemistry, 2018. Link

-

-

Functional Polyesters

-

Fluorescent Sensors

-

Wang, Y. "Pyrrole-based Schiff Bases as Turn-on Fluorescent Sensors for Hydrazine." Sensors and Actuators B: Chemical, 2019. Link

-

-

Monomer Data

-

PubChem Compound Summary for substituted pyrroles. Link

-

(Note: While specific literature on the exact DFPT polymer is proprietary or emerging, the protocols above are derived from validated methodologies for chemically homologous N-aryl pyrrole terephthalates.)

Sources

Advanced Synthetic Methodologies for Functionalized Terephthalate Precursors

Strategic Overview

Functionalized terephthalates—specifically halogenated and aminated derivatives—are indispensable building blocks in modern materials science. They serve as the rigid organic struts for advanced Metal-Organic Frameworks (MOFs) such as UiO-66-NH2[1] and IRMOF-3, as well as critical monomers for the synthesis of rigid-rod polymers[2].

This application note details field-proven, highly scalable experimental setups for the synthesis of two critical precursors: Dimethyl 2-bromoterephthalate and Dimethyl 2-aminoterephthalate . Rather than relying on direct, often low-yielding functionalization of the terephthalic core, these protocols utilize strategic intermediate transformations to ensure near-quantitative yields, high chemoselectivity, and simplified downstream purification.

Mechanistic Causality & Experimental Design

The Esterification Dynamics of Halogenated Terephthalates

Direct Fischer esterification of 2-bromoterephthalic acid often suffers from sluggish kinetics due to the electron-withdrawing nature of the bromine atom and the steric hindrance it imposes on the adjacent carboxylic acid. To bypass this thermodynamic bottleneck, the protocol employs a two-step sequence. First, the diacid is converted into a highly electrophilic diacyl chloride using thionyl chloride (

Chemoselective Reduction for Aminated Linkers

The synthesis of dimethyl 2-aminoterephthalate requires the precise reduction of dimethyl 2-nitroterephthalate. While catalytic hydrogenation (Pd/C) is a standard approach, it necessitates specialized high-pressure equipment and carries the risk of over-reduction. Instead, a modified Béchamp reduction utilizing iron powder and ammonium chloride (

Pathway Visualization

Figure 1: Parallel synthesis workflows for functionalized terephthalate derivatives.

Execution Protocols

Protocol A: Synthesis of Dimethyl 2-bromoterephthalate

This protocol utilizes an acyl chloride intermediate to ensure complete esterification of the sterically hindered diacid[2].

Reagents & Equipment:

-

2-Bromoterephthalic acid (14.2 g, ~58 mmol)

-

Thionyl chloride (

, 35 mL) -

Anhydrous Methanol (174 mL)

-

Triethylamine (

, 17.4 mL) -

Reflux setup with a gas scrubber (to neutralize

and

Step-by-Step Procedure:

-

Acyl Chloride Formation: In a thoroughly dried round-bottom flask under an inert nitrogen atmosphere, suspend 14.2 g of 2-bromoterephthalic acid in 35 mL of neat thionyl chloride.

-

Reflux: Heat the reaction mixture to reflux overnight (approx. 12 hours). Self-Validation: The initial suspension will gradually turn into a clear, homogenous solution as the insoluble diacid converts into the highly soluble diacyl chloride.

-

Concentration: Cool the mixture to room temperature. Remove the excess

under reduced pressure using a rotary evaporator. Caution: The resulting diacyl chloride is highly sensitive to atmospheric moisture. -

Esterification: Cool the crude residue to -10 °C using an ice-salt bath. Slowly add 174 mL of anhydrous methanol over a 30-minute period. The low temperature controls the highly exothermic nucleophilic attack.

-

Neutralization: Add 17.4 mL of triethylamine to neutralize the generated

and drive the reaction to completion. Stir for an additional 15 minutes at room temperature. -

Workup: Remove the methanol under reduced pressure. Partition the residue between dichloromethane (DCM) and saturated aqueous

. Extract the aqueous layer twice with DCM. Wash the combined organic phases with brine, dry over anhydrous

Protocol B: Synthesis of Dimethyl 2-aminoterephthalate

This protocol utilizes a mild

Reagents & Equipment:

-

Dimethyl 2-nitroterephthalate (10.0 g)

-

Iron powder (2.3 g)

-

Ammonium chloride (

, 2.3 g) -

Ethanol / Deionized Water (1:1 v/v, 50 mL) + Additional Ethanol (25 mL)

Step-by-Step Procedure:

-

Catalyst Activation: In a 250 mL round-bottom flask, add 2.3 g of

and 2.3 g of iron powder to 50 mL of a 1:1 ethanol/water mixture. Stir and heat the mixture to reflux for 30 minutes to activate the iron surface. -

Substrate Addition: Dissolve 10.0 g of dimethyl 2-nitroterephthalate in 25 mL of ethanol. Add this solution dropwise to the refluxing iron suspension. Self-Validation: Dropwise addition prevents the reaction from flashing (boiling over) due to the exothermic reduction process.

-

Reaction Monitoring: Continue refluxing for 30 minutes. Self-Validation: The reaction progress is visually indicated by the formation of dark iron oxide sludge. Confirm complete consumption of the starting material via Thin Layer Chromatography (TLC).

-

Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite (diatomaceous earth) to remove the iron sludge. Wash the filter cake thoroughly with ethanol until no product remains adsorbed.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Adjust the pH of the remaining aqueous layer to 10 using saturated

solution. Extract the aqueous phase twice with 50 mL of ethyl acetate (EA). -

Purification: Combine the organic phases, wash with saturated sodium chloride (brine), dry over anhydrous

, and evaporate to dryness to obtain dimethyl 2-aminoterephthalate as a solid (Yield: ~99.1%, mp: 130-131 °C)[3].

Quantitative Data Summary

The following table summarizes the critical parameters and expected outcomes for the synthesis of functionalized terephthalates based on the optimized protocols.

| Target Compound | Precursor | Key Reagents | Temp (°C) | Time (h) | Typical Yield | Downstream Application |

| Dimethyl 2-bromoterephthalate | 2-Bromoterephthalic acid | Reflux / -10 | 12.5 | 93 - 98% | Suzuki-Miyaura Cross-Coupling | |

| Dimethyl 2-aminoterephthalate | Dimethyl 2-nitroterephthalate | Fe powder, | Reflux (approx. 80) | 1.0 | > 99% | UiO-66-NH2 MOF Synthesis[1] |

References

- Preparation of novel monomers for rigid-rod polymers - eCommons. University of Dayton.

- CN104072403A - Method for preparing compound UNC1215 - Google Patents.

- Strongly coupled and highly ordered UiO-66-NH2 composite membranes for accelerating carbon dioxide capture - ResearchGate.

- Preparation of Phosphonoterephthalic Acids via Palladium-catalyzed Coupling of Aromatic Iodoesters - eCommons. University of Dayton.

Sources

1H and 13C NMR characterization of pyrrole derivatives

An Application Guide to the ¹H and ¹³C NMR Characterization of Pyrrole Derivatives

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of substituted pyrroles is paramount. As a foundational scaffold in a vast array of pharmaceuticals, natural products, and functional materials, a deep understanding of its structural properties is critical for confirming molecular identity, predicting physicochemical properties, and ensuring synthetic success.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for this purpose, providing unparalleled insight into the molecular framework.[1]

This guide offers a comprehensive overview of ¹H and ¹³C NMR spectral features of pyrrole derivatives. It moves beyond a simple recitation of data to explain the causality behind spectral observations, providing field-proven protocols and troubleshooting insights to empower robust and accurate characterization.

Core Principles of Pyrrole NMR Spectroscopy

The five-membered aromatic ring of pyrrole presents a distinct set of signals in NMR spectra. In an unsubstituted pyrrole, molecular symmetry results in two unique carbon signals (Cα and Cβ) and three unique proton signals (N-H, Hα, and Hβ) in the aromatic region.[1] The positions adjacent to the nitrogen heteroatom are designated α (C2/C5) and the remaining two are β (C3/C4).[1] The chemical shifts of these nuclei are exquisitely sensitive to the electronic nature of substituents attached to the ring.[1]

Generally, electron-withdrawing groups (EWGs), such as nitro or carbonyl functionalities, deshield the ring protons and carbons, causing their signals to shift downfield (higher ppm).[1][2] Conversely, electron-donating groups (EDGs), like alkyl or alkoxy groups, shield the ring nuclei, resulting in an upfield shift (lower ppm).[1][2] This predictable electronic influence is fundamental to interpreting the spectra of substituted pyrroles.

Caption: Numbering scheme for the pyrrole ring.

¹H NMR Characterization of Pyrrole Derivatives

The proton NMR spectrum provides a wealth of information regarding the substitution pattern and electronic environment of the pyrrole ring.

Chemical Shifts (δ)

In a typical deuterated solvent like CDCl₃, the protons of unsubstituted pyrrole appear in characteristic regions. The α-protons (H2/H5) are deshielded by the adjacent electronegative nitrogen and resonate further downfield compared to the β-protons (H3/H4). The N-H proton signal is typically a broad singlet found at a significantly lower field.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for Pyrrole Protons in CDCl₃

| Proton Type | Unsubstituted Pyrrole | With Electron-Donating Group (EDG) | With Electron-Withdrawing Group (EWG) |

| N-H | ~8.0 - 8.2 (broad) | Shifts can vary widely | Downfield shift (>8.5 ppm) |

| α-H (H2/H5) | ~6.7 ppm | Upfield shift (<6.7 ppm) | Downfield shift (>6.7 ppm) |

| β-H (H3/H4) | ~6.2 ppm | Upfield shift (<6.2 ppm) | Downfield shift (>6.2 ppm) |

Note: Chemical shifts are highly dependent on the solvent and substituents.[3] The values provided are approximate ranges.

The N-H Proton: A Special Case

The proton attached to the nitrogen (N-H) often appears as a broad signal. This broadening is a direct consequence of quadrupolar relaxation induced by the ¹⁴N nucleus (a spin I=1 nucleus), which can obscure coupling information.[2][4] In many cases, this signal can be identified by performing a D₂O shake experiment; the N-H proton will exchange with deuterium, causing the signal to disappear from the spectrum.

Coupling Constants (J)

Spin-spin coupling provides direct evidence of connectivity between protons on the ring. The magnitudes of the coupling constants (J-values) in pyrroles are relatively small and follow a predictable pattern.

Table 2: Typical ¹H-¹H Coupling Constants (Hz) in Pyrroles

| Coupling Type | Description | Typical Range (Hz) |

| ³J(H2,H3) | Vicinal (ortho) | 2.5 - 3.5 |

| ³J(H3,H4) | Vicinal (ortho) | 3.0 - 4.0[5] |

| ⁴J(H2,H4) | Meta | 1.0 - 2.0 |

| ⁴J(H2,H5) | Across the ring | ~2.0[5] |

| ³J(NH,H2) | N-H to α-H | ~2.5[5] |

| ⁴J(NH,H3) | N-H to β-H | ~2.5[5] |

Note: N-H couplings are often not resolved due to the quadrupolar broadening mentioned previously.

¹³C NMR Characterization of Pyrrole Derivatives

¹³C NMR complements the ¹H data, providing direct information about the carbon skeleton. Due to the low natural abundance of ¹³C, these experiments typically require higher sample concentrations or longer acquisition times.[6][7]

Chemical Shifts (δ)

Similar to the proton spectrum, the α-carbons (C2/C5) of unsubstituted pyrrole are deshielded relative to the β-carbons (C3/C4).[8] Substituent effects follow the same trends observed in ¹H NMR.[1]

Table 3: Typical ¹³C NMR Chemical Shifts (ppm) for Pyrrole Carbons

| Carbon Type | Unsubstituted Pyrrole (in Benzene) | With Electron-Donating Group (EDG) | With Electron-Withdrawing Group (EWG) |

| α-C (C2/C5) | ~118 ppm[9] | Upfield shift (<118 ppm) | Downfield shift (>118 ppm) |

| β-C (C3/C4) | ~108 ppm[9] | Upfield shift (<108 ppm) | Downfield shift (>108 ppm) |

Advanced 2D NMR Techniques for Structural Elucidation

For complex or heavily substituted pyrrole derivatives, 1D spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are indispensable for resolving overlapping signals and unambiguously assigning the structure.[2][10]

Caption: Logical workflow for resolving overlapping NMR signals.

-

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are spin-coupled to each other (typically over 2-3 bonds).[2] It is the primary tool for identifying which protons are adjacent on the pyrrole ring, helping to trace out the spin systems even when signals overlap in the 1D spectrum.[2][11]

-

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon to which it is directly attached (¹JCH).[2][3][11] Since ¹³C spectra are generally better dispersed than ¹H spectra, this technique is exceptionally powerful for resolving overlapping proton signals by spreading them out into the second (carbon) dimension.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for piecing together the entire molecular puzzle. It shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²JCH and ³JCH).[3][11] This allows for the assignment of quaternary (non-protonated) carbons and provides definitive connections between different fragments of the molecule, confirming the positions of substituents.[2][3]

Protocols

Application Protocol 1: Standard Sample Preparation

This protocol outlines the steps for preparing a high-quality sample for routine ¹H and ¹³C NMR analysis. The quality of the sample has a profound effect on the resulting spectrum.[6]

Materials:

-

Pyrrole derivative sample

-

High-quality 5 mm NMR tube and cap[12]

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

-

Pasteur pipette and glass wool[6]

-

Vial and vortex mixer

Procedure:

-

Weigh the Sample: Accurately weigh the required amount of the compound into a clean, dry vial.

-

Select and Add Solvent: Choose a deuterated solvent that fully dissolves the compound.[12] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[7] Add approximately 0.6-0.7 mL of the solvent to the vial.[7][12]

-

Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for high-quality spectra.[7]

-

Filter the Sample: To remove any solid particles that can degrade spectral quality, filter the solution into the NMR tube.[6] Tightly pack a small plug of glass wool into a Pasteur pipette and use it to transfer the solution. This step is crucial as suspended particles distort the magnetic field, leading to broad lines.[6]

-

Check Sample Depth: The final sample height in the NMR tube should be approximately 4-5 cm.[12]

-

Cap and Clean: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any dust or fingerprints.[12][13]

-

Label: Clearly label the NMR tube with a unique identifier.

Application Protocol 2: NMR Data Acquisition Parameters

The following are typical starting parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument, sample concentration, and desired resolution.

Caption: General workflow for NMR analysis.

Table 4: Typical Acquisition Parameters (400 MHz Spectrometer)

| Experiment | Parameter | Typical Value | Purpose |

| ¹H (proton) | Spectral Width | 12 - 16 ppm | Covers the typical chemical shift range for organic molecules. |

| Number of Scans (ns) | 8 - 16 | Signal averaging to improve signal-to-noise (S/N). | |

| Relaxation Delay (d1) | 1 - 2 s | Allows protons to relax back to equilibrium between pulses. | |

| ¹³C (carbon) | Spectral Width | ~220 ppm | Covers the full range of carbon chemical shifts. |

| Number of Scans (ns) | 128 - 1024+ | Requires significantly more scans than ¹H due to low abundance. | |

| Relaxation Delay (d1) | 2 s | Standard delay for most carbon experiments. | |

| COSY | Number of Scans (ns) | 2 - 4 | Fewer scans needed as it is a sensitive homonuclear experiment. |

| F2 (¹H) Spectral Width | 12 ppm | Set based on the 1D proton spectrum. | |

| F1 (¹H) Spectral Width | 12 ppm | Set identical to F2 for a symmetric spectrum. | |

| HSQC | Number of Scans (ns) | 2 - 8 | Relatively sensitive heteronuclear experiment. |

| F2 (¹H) Spectral Width | 12 ppm | Set based on the 1D proton spectrum. | |

| F1 (¹³C) Spectral Width | ~165 ppm | Covers the protonated carbon region to save time. | |

| HMBC | Number of Scans (ns) | 8 - 32 | Less sensitive than HSQC; may require more scans. |

| F2 (¹H) Spectral Width | 12 ppm | Set based on the 1D proton spectrum. | |

| F1 (¹³C) Spectral Width | ~220 ppm | Covers the full carbon range to see correlations to quaternary carbons. |

References

-

Sample Preparation & NMR Tubes. Weizmann Institute of Science Chemical Research Support. [Link]

-

THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. The Journal of Chemical Physics. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Analysis of the N.M.R. spectrum of pyrrole. Molecular Physics. [Link]

-

Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Der Pharma Chemica. [Link]

-

How To Prepare And Run An NMR Sample. ALWSCI. [Link]

-

Pyrrole - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. [Link]

-

¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. [Link]

-

1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

Sample Preparation. University College London. [Link]

-

Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

-

The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

-

Coupling constants J(195Pt–1H), J(195Pt–13C) and Pt...H–C interactions in new Schiff-base complexes of N-alkyl-1-(N-methylpyrrol-1-yl)ethanimine. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Advanced 2D NMR Techniques Guide. Scribd. [Link]

-

Pyrrole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Coupling constants for 1H and 13C NMR. Nanalysis. [Link]

-

NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. [Link]

-

THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing. [Link]

-

The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. [Link]

-

13 C NMR Spectra of Pyrroles 1 and 4. ResearchGate. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. tandfonline.com [tandfonline.com]

- 6. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 7. organomation.com [organomation.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. ucl.ac.uk [ucl.ac.uk]

Application Note: Advanced Mass Spectrometry Analysis of Pyrrole Reaction Products

Abstract

Pyrrole derivatives serve as critical intermediates in pharmaceutical synthesis (e.g., Atorvastatin) and as monomers for conductive materials (Polypyrrole, PPy).[1] However, their analysis presents distinct challenges: functionalized pyrroles often exhibit labile side chains requiring "soft" ionization, while oxidative polymerization products suffer from extreme insolubility and high mass dispersity. This guide provides validated protocols for LC-MS/MS characterization of small-molecule pyrroles and MALDI-TOF analysis of polypyrrole oligomers, emphasizing matrix selection and ionization polarity optimization.

Small Molecule Characterization: Functionalized Pyrroles

Target Audience: Medicinal Chemists, Process Development Scientists

The synthesis of substituted pyrroles, commonly via the Paal-Knorr or Hantzsch reactions, requires rigorous monitoring to detect incomplete cyclization intermediates (e.g., hemiaminals) and oligomeric byproducts.

Ionization Source Selection: The Polarity Decision

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is the single most critical variable in pyrrole analysis.[2]

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Analyte Type | Polar, ionic, or basic functional groups (e.g., -COOH, -NH2).[3] | Neutral, non-polar, or highly conjugated hydrophobic pyrroles. |

| Mechanism | Ion evaporation from charged droplets. | Gas-phase ion-molecule reactions (Corona discharge).[2] |

| Sensitivity | High for protonatable species; susceptible to matrix suppression. | Lower absolute sensitivity but robust against matrix effects. |

| Application | Monitoring Paal-Knorr intermediates (hemiaminals). | Analyzing fully aromatized, hydrophobic phenyl-pyrroles. |

Expert Insight: For Paal-Knorr monitoring, use ESI(+) . The reaction intermediates often contain hydroxyl and amine groups that protonate easily. Once the ring aromatizes to the final pyrrole, if the side chains are non-polar, switch to APCI(+) for better ionization efficiency.

Protocol: LC-MS/MS Separation of Paal-Knorr Products

Objective: Separate the target pyrrole from unreacted 1,4-diketone and aniline precursors.

-

Instrument: Triple Quadrupole (QqQ) or Q-TOF.

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid (FA).[2]

-

Mobile Phase B: Acetonitrile + 0.1% FA.[2]

-

Gradient:

-

0-1 min: 5% B (Isocratic hold for polar amines).

-

1-8 min: 5% -> 95% B (Linear gradient).

-

8-10 min: 95% B (Wash).

-

-

Flow Rate: 0.3 mL/min.

-

Temperature: 40°C.

Structural Elucidation: Fragmentation Pathways

Pyrrole rings exhibit characteristic fragmentation patterns useful for structural confirmation. The most diagnostic pathway is the Retro-Diels-Alder (RDA) type cleavage or ring opening, often accompanied by the loss of HCN or nitrile fragments.

Diagram 1: Common Fragmentation Logic for 2-Substituted Pyrroles

Caption: Diagnostic fragmentation pathways for substituted pyrroles in ESI-MS/MS. Note the characteristic loss of HCN (27 Da) indicative of the intact pyrrole ring.

Macromolecular Analytics: Polypyrrole (PPy)

Target Audience: Materials Scientists, Polymer Chemists

Polypyrrole analysis is notoriously difficult due to the material's insolubility in standard organic solvents. Standard GPC/SEC often fails due to column interaction or lack of solubility. MALDI-TOF MS is the gold standard for characterizing the oligomeric distribution (degree of polymerization).

The Solubility Challenge

PPy chains longer than 5-6 units become insoluble.

-

Workaround: Use "soluble" PPy derivatives (e.g., alkyl-substituted) for method development, or use m-cresol or THF for low-molecular-weight oligomer extraction.

-

Solid-State Prep: For completely insoluble films, use Solvent-Free MALDI (mechanochemical grinding of polymer + matrix).

Protocol: MALDI-TOF Characterization

Matrix Selection is Critical. Standard protein matrices (Sinapinic Acid) fail for conductive polymers. You must use a matrix that facilitates electron transfer.

-

Instrument: MALDI-TOF (Reflectron mode for oligomers <5000 Da; Linear mode for high mass).

-

Laser: Nitrogen (337 nm) or Nd:YAG (355 nm).

-

Matrix: DCTB (trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile).[4]

-

Why DCTB? It is an electron-transfer matrix that works exceptionally well for conjugated, neutral polymers, preventing polymer fragmentation during desorption.

-

Alternative: Dithranol (effective but requires cationization agent).

-

-

Cationization Agent: Silver Trifluoroacetate (AgTFA) or Sodium Iodide (NaI).

-

Role: Promotes formation of [M+Ag]+ or [M+Na]+ ions since PPy does not protonate easily in MALDI conditions.

-

Step-by-Step Workflow:

-

Solution Prep: Dissolve DCTB in THF (20 mg/mL).

-

Sample Prep: Extract PPy oligomers in THF or NMP (saturated solution).

-

Mixing: Mix Matrix:Sample:Salt in a 10:1:1 ratio.

-

Deposition: Spot 1 µL onto the target plate; allow to air dry (dried droplet method).

-

Acquisition: Set laser power to threshold + 10%. Acquire 500-1000 shots.

Diagram 2: MALDI-TOF Workflow for Conductive Polymers

Caption: Optimized MALDI-TOF sample preparation workflow for polypyrrole analysis using DCTB matrix to ensure ionization of neutral conjugated chains.

Data Interpretation & Troubleshooting

Mass Defect Analysis

When analyzing complex oligomer mixtures, use Kendrick Mass Defect (KMD) analysis.

-

Base Unit: Pyrrole (C4H3N, mass ~65.07 Da).

-

Plot: m/z vs. KMD.

-

Result: Homologous series (differing by one pyrrole unit) will appear as horizontal lines, allowing you to distinguish between PPy chains and side-reaction impurities (e.g., oxygenated defects).

Common Contaminants

| m/z Shift | Interpretation | Cause |

| +16 Da | Oxidation (+O) | Air oxidation of the conductive polymer backbone (common in PPy). |

| +2 Da | Saturation (+2H) | Incomplete aromatization or reduction. |

| +23 Da | Sodium Adduct | Ubiquitous Na+ (if not using Ag+ doping). |

| +108/110 Da | Silver Adduct | Diagnostic doublet pattern if AgTFA is used. |

References

-

BenchChem. (2025).[2][5][6] Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide. Retrieved from 2

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from 7

-

Park, S. Y., et al. (2005).[8] Electrospray Ionization Mass Spectrometric Observation of Oligomers in Paal-Knorr Synthesis. Bulletin of the Korean Chemical Society. Retrieved from 8

-

MDPI. (2018). Synthesis of Polypyrrole Induced by [Fe(CN)6]3− and Redox Cycling... (MALDI-TOF Protocols). Retrieved from 4

-

Waters Corporation. Polymer Analysis by MALDI-Tof MS. Retrieved from 9[9]

Sources

- 1. Synthesis and Characterization of Polypyrrole (PPy) Thin Films [scirp.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. akjournals.com [akjournals.com]

- 4. Synthesis of Polypyrrole Induced by [Fe(CN)6]3− and Redox Cycling of [Fe(CN)6]4−/[Fe(CN)6]3− [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrospray Ionization Mass Spectrometric Observation of Oligomers in Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole (Journal Article) | ETDEWEB [osti.gov]

- 9. waters.com [waters.com]

Technical Support Center: Synthesis of N-Arylpyrroles

Executive Summary & Scope

N-arylpyrroles are privileged pharmacophores found in blockbuster drugs like Atorvastatin (Lipitor) and various antifungal agents. However, their synthesis is plagued by the pyrrole ring's electron-rich nature (leading to polymerization) and ambident nucleophilicity (leading to regioselectivity issues).

This technical guide addresses the three primary failure modes in N-arylpyrrole synthesis:

-

Oligomerization/Polymerization (The "Black Tar" effect).

-

Chemoselectivity Failure (Furan formation vs. Pyrrole formation).

-

Regioselectivity Failure (C-Arylation vs. N-Arylation in metal-catalyzed couplings).

Module 1: Classical Condensation (Paal-Knorr & Clauson-Kaas)

Context: These methods involve the condensation of a primary amine (Ar-NH₂) with a 1,4-dicarbonyl compound (Paal-Knorr) or its latent equivalent, 2,5-dimethoxytetrahydrofuran (Clauson-Kaas).

Critical Failure Mode: Acid-Catalyzed Polymerization

Symptom: The reaction mixture turns into a viscous black tar; yield is <10%.

Mechanism: Pyrroles are exceptionally electron-rich (

Critical Failure Mode: Furan Formation

Symptom: Isolation of an oxygen-containing heterocycle instead of the N-aryl product. Mechanism: The 1,4-dione intermediate is an ambident electrophile. If the amine is non-nucleophilic (e.g., electron-deficient aniline) or the pH is too low (<3), the oxygen of the enol tautomer cyclizes faster than the nitrogen attack, expelling the amine and forming a furan.

Troubleshooting Protocol A: The "Buffered" Clauson-Kaas

Standard conditions (Refluxing acetic acid) often fail for electron-rich amines due to polymerization.

Optimized Workflow:

-

Hydrolysis Stage: Reflux 2,5-dimethoxytetrahydrofuran in water/HCl (0.1 M) for 20 mins to generate the succinaldehyde.

-

Buffering: Neutralize the solution to pH 5.5–6.0 using Sodium Acetate (NaOAc).

-

Condensation: Add the aryl amine and extract into an organic solvent (DCM or Toluene).

-

Water Removal: Use a Dean-Stark trap or molecular sieves to drive the equilibrium without strong acids.

Visualizing the Divergence (DOT Diagram)

Caption: Figure 1. Chemoselectivity landscape of the Paal-Knorr reaction. pH control is the primary switch between Pyrrole (Target) and Furan (Byproduct).

Module 2: Transition Metal-Catalyzed N-Arylation

Context: Used when the pyrrole ring is already formed, and an aryl group needs to be attached. Common methods: Buchwald-Hartwig (Pd) or Ullmann (Cu).

Critical Failure Mode: C-Arylation vs. N-Arylation

Symptom: NMR shows substitution at the C2/C5 (alpha) or C3/C4 (beta) positions rather than the nitrogen. Mechanism: The pyrrolyl anion is an ambident nucleophile.

-

Hard/Soft Theory: The Nitrogen is the "hard" nucleophile; the Carbon is "soft."

-

Sterics: Palladium catalysts with small ligands often coordinate to the carbon

-system, facilitating C-H activation or electrophilic palladation at C2.

Critical Failure Mode: Dehalogenation (Reduction)

Symptom: Recovery of the starting material with the halogen replaced by hydrogen (Ar-I

Troubleshooting Guide: Metal Catalysis

| Symptom | Probable Cause | Corrective Action |

| C-Arylation Observed | Ligand is not bulky enough to enforce N-selectivity. | Switch Ligand: Use bulky biaryl phosphines (e.g., t-BuXPhos or JohnPhos ). The steric bulk prevents Pd coordination to the pyrrole carbons. |

| Low Conversion (Pd) | Catalyst poisoning by Iodide. | Switch Halide: Avoid Aryl Iodides in Buchwald couplings. Iodide ions can form stable, inactive Pd-dimers. Use Aryl Bromides or Triflates. |

| Dehalogenation (Cu) | Solvent/Ligand acting as H-source. | Solvent Switch: Move from DMSO/Alcohols to Toluene or Dioxane . Avoid L-proline if reduction is high; use diamine ligands (DMEDA). |

| Homocoupling (Ar-Ar) | Oxidative coupling of aryl halide. | Degas Solvents: Strictly exclude oxygen. Ni/Cu systems are prone to oxidative homocoupling in the presence of trace |

Visualizing Selectivity (DOT Diagram)

Caption: Figure 2. Ligand influence on regioselectivity.[1][2] Bulky ligands are essential to force the reaction to the Nitrogen center.

FAQ: Advanced Scenarios

Q: I am using the Clauson-Kaas method with a sulfonamide, but the reaction is stalling.

-

A: Sulfonamides are poor nucleophiles compared to anilines. Standard acetic acid reflux is insufficient.

-

Fix: Use Microwave irradiation (150°C, 10-30 min) or add a catalyst like P₂O₅ or Oxone to activate the acetal hydrolysis and dehydration steps [1, 2].

-

Q: My Buchwald coupling works for Phenyl bromide but fails for 2-bromo-pyridine.

-

A: Pyridines can coordinate to the Pd center, displacing the ligand and deactivating the catalyst (the "Pyridine Effect").

-

Fix: Use a catalyst system designed for heteroaryl halides, such as Pd₂(dba)₃/Xantphos or increase the catalyst loading to 5-10 mol%.

-

Q: How do I remove the "black tar" from my glassware?

-

A: Polypyrrole is insoluble in most organic solvents.

-

Fix: Soak glassware in a base bath (KOH/Isopropanol) or use an oxidizing solution (Aqua Regia or Piranha solution - Extreme Caution Required ) to degrade the polymer backbone.

-

References

-

Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Source: Arkat USA (2000). URL:[Link]

-

A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst. Source: SciSpace (2018). URL:[Link]

-

Mechanism of the Paal-Knorr Pyrrole Synthesis. Source: Amarnath, V., et al. J. Org.[3] Chem. (1991). URL:[Link]

-

Palladium-Catalyzed C-N Coupling: A Practical Guide. Source: University of Windsor / Buchwald Group. URL:[Link]

Sources

optimizing reaction conditions for the formylation of pyrroles

Topic: Optimizing Reaction Conditions for the Formylation of Pyrroles

Ticket ID: PYR-CHO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Pyrrole Challenge

Welcome to the technical support hub for pyrrole functionalization. Formylating pyrroles is deceptively simple. While pyrrole is electron-rich (

This guide focuses on the Vilsmeier-Haack (VH) reaction , the industry standard for introducing aldehyde groups.[1] We move beyond basic textbook procedures to address the "hidden variables" that cause experimental failure.

Module 1: The "Gold Standard" Protocol

Use this baseline protocol before attempting exotic variations.

The Chemistry:

The active electrophile is the Vilsmeier Reagent (chloroiminium ion), generated in situ from DMF and POCl

[1][2][3][4] Critical Insight: The formation of the Vilsmeier reagent is exothermic.[5][6] The subsequent reaction with pyrrole is also exothermic.[5] Heat is the enemy of yield here.

Optimized Workflow (Step-by-Step)

-

Reagent Generation (The "Cold" Phase):

-

Charge anhydrous DMF (5.0 equiv) into a flame-dried flask under Argon.

-

Cool to 0°C (ice/salt bath).

-

Add POCl

(1.1–1.2 equiv) dropwise over 15–30 mins. -

Checkpoint: Solution should be colorless to pale yellow. If it turns orange/brown, temperature control failed.

-

-

Substrate Addition:

-

Dissolve Pyrrole (1.0 equiv) in minimum DMF.

-

Add slowly to the Vilsmeier reagent at 0°C .

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT).

-

Note: Only heat to 60°C if TLC shows no conversion after 2 hours.

-

-

Hydrolysis (The "Yield Killer"):

-

Pour reaction mixture onto crushed ice/Sodium Acetate (NaOAc) buffer (pH ~5-6).

-

Stir vigorously for 1 hour.

-

Why NaOAc? Strong bases (NaOH) can degrade electron-deficient pyrrole aldehydes or cause Cannizzaro-type side reactions.

-

Module 2: Visualizing the Pathway

To understand where your reaction is failing, view the mechanistic flow below. This diagram highlights the critical branching points between success (Aldehyde) and failure (Polymerization).

Figure 1: Mechanistic flow of the Vilsmeier-Haack reaction showing the critical path to product versus polymerization risks.

Module 3: Troubleshooting Guide (FAQs)

Issue 1: "My reaction turned into a black tar."

Diagnosis: Acid-catalyzed polymerization.

Pyrroles are notoriously acid-sensitive ("acidophobic"). The Vilsmeier reagent is acidic, and the byproduct of the reaction is HCl/PO

Corrective Actions:

-

Dilution: Increase the volume of DMF. DMF acts as both solvent and base (proton scavenger).

-

Temperature: Never add POCl

rapidly. The exotherm degrades the reagent and overheats the pyrrole. Keep T < 5°C during addition. -

Reagent Switch: Switch from POCl

to Oxalyl Chloride .-

Why? Oxalyl chloride forms the Vilsmeier reagent with gaseous byproducts (CO/CO

) rather than phosphorous salts, leading to a "cleaner" reaction profile.

-

Issue 2: "I cannot separate the C2 and C3 isomers."

Diagnosis: Poor Regiocontrol. Pyrrole naturally favors C2 (alpha) formylation. However, bulky groups on the Nitrogen (N-protecting groups) can sterically hinder C2, pushing the reaction to C3 (beta).

Regioselectivity Table:

| N-Substituent | Dominant Site | Reason |

| H (Unprotected) | C2 (100%) | Electronic control; C2 is most nucleophilic. |

| Methyl (Me) | C2 (>90%) | Minimal steric hindrance. |

| TIPS / TBS | C3 Favored | Bulky silyl groups block the C2 approach. |

| Boc / Tosyl | Deactivated | EWG pulls density; reaction may fail or require heat (C2 favored if it reacts). |

Corrective Actions:

-

To favor C2: Use smaller protecting groups (Me, Bn) or no protection.

-

To favor C3: Install a bulky Triisopropylsilyl (TIPS) group on the nitrogen. The steric bulk directs the electrophile to the C3 position.

Issue 3: "Low yield despite complete consumption of starting material."

Diagnosis: Incomplete Hydrolysis. The intermediate iminium salt is stable. If you quench with water and extract immediately, the salt remains in the aqueous layer and is discarded.

Corrective Actions:

-

Extend Hydrolysis Time: Stir the quenched mixture for at least 60 minutes.

-

pH Control: Adjust the quench solution to pH 5–6 with Sodium Acetate.

-

Visualization: Spot the aqueous layer on TLC. If it glows under UV but doesn't move (baseline), your product is still the salt. Heat the aqueous layer gently (40°C) to accelerate hydrolysis.

Module 4: Reagent Selection Matrix

Not all Vilsmeier reagents are created equal. Use this matrix to select the right activator for your specific pyrrole.

| Reagent System | Reactivity | Byproducts | Best For...[3] |

| DMF + POCl | High | Phosphoric acid salts | Standard, robust substrates. |

| DMF + Oxalyl Chloride | Very High | CO, CO | Acid-sensitive pyrroles; easier workup. |

| DMF + SOCl | Moderate | SO | Cost-sensitive scale-up (use with caution). |

| DMF + Tf | Extreme | Triflic acid salts | Highly deactivated pyrroles (EWG present). |

Module 5: Advanced Workflow Visualization

The following diagram illustrates the decision-making process for workup, which is often the point of failure for novice chemists.

Figure 2: Workup decision logic. Maintaining pH 5-7 via Sodium Acetate buffering is critical for maximizing recovery.

References

-

BenchChem. (2025).[1][7] A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride. Retrieved from 1

-

Organic Chemistry Portal. (2024). Vilsmeier-Haack Reaction: Mechanism and Recent Literature. Retrieved from 8[9]

-

Jones, G., & Stanforth, S. P. (2000).[9] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. (Cited via BenchChem).[1][7]

-

Candy, C. F., Jones, R. A., & Wright, P. H. (1970).[10] Pyrrole Studies.[10][11][12][13][14] Part XV. Vilsmeier–Haack Formylation of 1-Substituted Pyrroles. Journal of the Chemical Society C: Organic. Retrieved from 15[15]

-

Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Retrieved from 16

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Pyrrole synthesis [organic-chemistry.org]

- 13. Pyrrole - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 16. mt.com [mt.com]

Technical Support Center: Troubleshooting Peak Splitting in NMR Spectra of Substituted Pyrroles

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals who encounter peak splitting phenomena in their NMR spectra. Here, we will dissect the common causes of these complex spectra and provide robust, field-proven troubleshooting guides to resolve them. Our approach emphasizes understanding the underlying chemical principles to make informed experimental choices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding peak splitting in the ¹H NMR spectra of pyrrole derivatives.

Q1: Why is the N-H proton signal in my pyrrole spectrum often broad, split, or sometimes completely invisible?

This is one of the most common issues and stems from three primary phenomena:

-

¹⁴N Quadrupolar Relaxation: The nitrogen-14 nucleus, the most abundant isotope of nitrogen, is a quadrupolar nucleus (spin I > 1/2).[1] This means its nuclear charge distribution is non-spherical, leading to rapid relaxation mechanisms.[2] This rapid relaxation can broaden the signal of the directly attached N-H proton, sometimes to the point where it disappears into the baseline.[3][4]

-

Chemical Exchange: The N-H proton is acidic and can undergo chemical exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities in the deuterated solvent (e.g., CDCl₃).[3][5] If the rate of this exchange is on the same timescale as the NMR experiment, the signal will broaden.[6]

-

Intermolecular Hydrogen Bonding: Pyrrole N-H protons can participate in hydrogen bonding with solvent molecules or with other pyrrole molecules at higher concentrations. This can also affect the exchange rate and the chemical environment, leading to changes in peak shape and position.[7]

Q2: The C-H proton signals on the pyrrole ring look like a complex jumble of peaks, not the simple doublets or triplets I expected. Why?

The apparent simplicity of the pyrrole ring is deceptive. The complexity in the aromatic region arises from:

-

Long-Range Couplings: In aromatic systems like pyrrole, protons can couple not just to their immediate neighbors (vicinal or ³J coupling) but also to protons that are four (⁴J) or even five (⁵J) bonds away.[8][9] These long-range couplings superimpose on the primary splitting patterns, turning simple signals into complex multiplets.

-

Second-Order Effects (Strong Coupling): The simple "n+1 rule" for splitting only applies when the chemical shift difference between two coupled protons (in Hz) is much larger than the coupling constant (J) between them.[10][11] In many substituted pyrroles, the chemical shifts of the ring protons can be very close. When this happens, strong coupling occurs, leading to distorted patterns, additional splitting, and "roofing" (where the inner peaks of two coupled multiplets lean towards each other).

Q3: How do substituents on the pyrrole ring influence peak splitting?

Substituents are a major factor. They influence the NMR spectrum in two key ways:

-

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density around the ring. This changes the chemical shifts of the ring protons.[3] By pushing signals closer together or pulling them further apart, substituents can either induce or alleviate the strong coupling effects mentioned above.

-